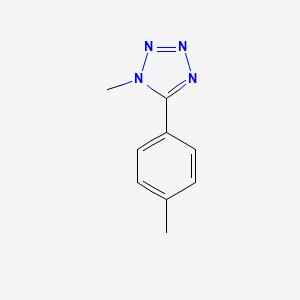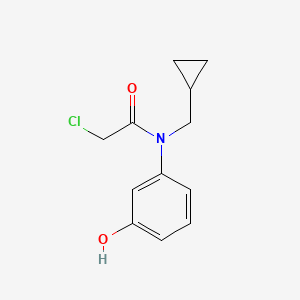
N-(2,4-dichlorophenyl)-2,2,2-trifluoroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2,4-dichlorophenyl)-2,2,2-trifluoroacetamide” likely belongs to a class of organic compounds known as amides. These compounds contain a functional group composed of a carbonyl group (a carbon atom double-bonded to an oxygen atom) linked to a nitrogen atom .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through reactions involving aniline derivatives and carboxylic acids or their derivatives .Molecular Structure Analysis
The molecular structure of “this compound” would likely include a central carbon atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom, which is in turn bonded to a 2,4-dichlorophenyl group .Aplicaciones Científicas De Investigación
Environmental Persistence and Toxicity
Chlorinated phenols, including compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), are known for their widespread use as herbicides and their subsequent environmental impact. These compounds are persistent in the environment and can have toxic effects on non-target organisms, highlighting the importance of understanding their fate and behavior in aquatic and terrestrial ecosystems. The toxicological profile of chlorophenols and their derivatives, including potential analogs of N-(2,4-dichlorophenyl)-2,2,2-trifluoroacetamide, suggests a need for careful management and disposal practices to mitigate their environmental footprint (Zuanazzi, Ghisi, & Oliveira, 2020; Krijgsheld & Gen, 1986).
Microbial Degradation and Bioremediation
The microbial degradation of chlorinated compounds is a critical area of research, offering potential pathways for the bioremediation of contaminated sites. Studies on 2,4-D and related chlorophenols have identified microbial processes capable of degrading these compounds, reducing their environmental persistence and toxicity. This research suggests that similar strategies could be explored for the breakdown and detoxification of compounds like this compound, leveraging microbial metabolism to mitigate environmental impacts (Magnoli et al., 2020).
Drinking Water Treatment and Public Health
The occurrence of chlorinated by-products, including those related to chlorophenols, in drinking water raises concerns for public health. Research into the removal of nitrogenous disinfection by-products (N-DBPs), which may include derivatives of this compound, points to the challenges and strategies in water treatment processes. The review of existing treatment methods underscores the importance of identifying and controlling potential precursors to N-DBPs to ensure the safety of drinking water supplies (Bond, Huang, Templeton, & Graham, 2011).
Propiedades
IUPAC Name |
N-(2,4-dichlorophenyl)-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F3NO/c9-4-1-2-6(5(10)3-4)14-7(15)8(11,12)13/h1-3H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQIQYFBSKDBEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(4-Carbamoylphenyl)prop-2-enamido]-3-methylbutanoic acid](/img/structure/B2688465.png)




![2-[4-(3-Chlorophenyl)piperazino]-5-(4-fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2688475.png)
![Dodecyl N-{[4-(phenylamino)phenyl] carbamothioyl}carbamate](/img/structure/B2688479.png)

![2-Decyl-2-[(methanesulfonyloxy)methyl]dodecyl methanesulfonate](/img/structure/B2688481.png)
![5-((2,5-dimethylbenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2688482.png)
![Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-iodothiophene-2-carboxylate](/img/structure/B2688484.png)

